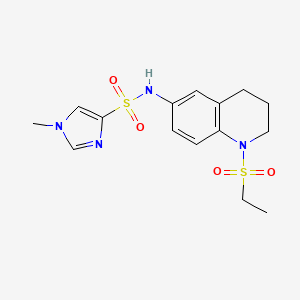

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide” appears to contain several functional groups, including an ethylsulfonyl group, a tetrahydroquinoline group, a methylimidazole group, and a sulfonamide group . These groups could confer various properties to the compound, depending on their arrangement and interactions.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry could potentially be used to elucidate the structure .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific arrangement of its functional groups. For example, the sulfonamide group could potentially participate in acid-base reactions, while the imidazole group could engage in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups . For example, the presence of multiple polar groups could make the compound soluble in polar solvents.Scientific Research Applications

Electrophysiological Activity in Cardiac Applications

The compound has been studied for its cardiac electrophysiological activity. N-substituted imidazolylbenzamides and benzene-sulfonamides, including structures similar to the specified compound, have shown potency in vitro comparable to other selective class III agents. This indicates the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity for cardiac applications (Morgan et al., 1990).

Anticancer Potential

Compounds including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines have demonstrated oxidative stress induction and cytotoxic effects in cancer cells. Specifically, these compounds, in micromolar concentrations, exerted cytotoxic effects on leukemia and melanoma cells, highlighting their potential as anticancer agents (Madácsi et al., 2013).

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Studies have synthesized compounds similar to the specified chemical, which show high PNMT inhibitory potency and selectivity. These inhibitors are particularly significant for their ability to penetrate the blood-brain barrier, suggesting potential applications in neurological disorders (Grunewald et al., 2005).

Catalytic Applications in Organic Synthesis

The compound's structure is similar to those used in catalysts for organic synthesis. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been an efficient catalyst for synthesizing polyhydroquinoline derivatives (Khaligh, 2014).

Potential in Antimicrobial and Anticonvulsant Activities

Compounds with similar structures have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This suggests the possibility of the compound having similar therapeutic applications (Patel et al., 2009).

Enzyme Inhibition and Chelation Effects

Compounds with similar structures have shown impressive inhibition profiles against human carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in enzyme-related disorders (Taslimi et al., 2017).

Future Directions

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-14(12)19)17-25(22,23)15-10-18(2)11-16-15/h6-7,9-11,17H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCBQJFMVIPKAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)

![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)

![Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate](/img/structure/B2366051.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)